molecular formula C21H27N3O3S2 B2810123 Isopropyl 2-(isobutylthio)-7-methyl-5-(3-methylthiophen-2-yl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate CAS No. 878624-97-6

Isopropyl 2-(isobutylthio)-7-methyl-5-(3-methylthiophen-2-yl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate

Numéro de catalogue: B2810123
Numéro CAS: 878624-97-6
Poids moléculaire: 433.59
Clé InChI: ADAIECLUWRUAQV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

This compound belongs to the pyrido[2,3-d]pyrimidine class of heterocyclic molecules, characterized by a fused bicyclic core comprising pyridine and pyrimidine rings. Key structural features include:

  • Isopropyl ester group at position 6, influencing lipophilicity and metabolic stability.
  • 3-Methylthiophene at position 5, introducing aromaticity and π-π stacking capabilities.

Propriétés

IUPAC Name

propan-2-yl 7-methyl-2-(2-methylpropylsulfanyl)-5-(3-methylthiophen-2-yl)-4-oxo-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O3S2/c1-10(2)9-29-21-23-18-16(19(25)24-21)15(17-12(5)7-8-28-17)14(13(6)22-18)20(26)27-11(3)4/h7-8,10-11,15H,9H2,1-6H3,(H2,22,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADAIECLUWRUAQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C2C3=C(NC(=C2C(=O)OC(C)C)C)N=C(NC3=O)SCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparaison Avec Des Composés Similaires

Core Structural Variations

The pyrido[2,3-d]pyrimidine scaffold distinguishes this compound from other heterocyclic systems:

Compound Name Core Structure Key Substituents Molecular Weight Reference
Target Compound Pyrido[2,3-d]pyrimidine Isobutylthio, 3-methylthiophen-2-yl, isopropyl ester Not provided
Diethyl 8-Cyano-7-(4-Nitrophenyl)-2-Oxo-3-Phenethyl-1,2,3,7-Tetrahydroimidazo[1,2-a]Pyridine-5,6-Dicarboxylate (1l) Imidazo[1,2-a]pyridine Nitrophenyl, cyano, diethyl ester 513.50 g/mol
Ethyl 5-(4-Isopropylphenyl)-2-(2-Methoxybenzylidene)-7-Methyl-3-Oxo-2,3-Dihydro-5H-[1,3]Thiazolo[3,2-a]Pyrimidine-6-Carboxylate Thiazolo[3,2-a]pyrimidine Methoxybenzylidene, isopropylphenyl, ethyl ester 476.59 g/mol

Key Observations :

  • Pyrido[2,3-d]pyrimidine vs.
  • Thiazolo[3,2-a]pyrimidine () : The thiazole ring introduces a sulfur atom adjacent to the pyrimidine, which may enhance metal-binding affinity. The methoxybenzylidene group in this compound provides a planar, conjugated system absent in the target compound, favoring π-π interactions .

Substituent Effects on Physicochemical Properties

Ester Groups:
  • Target Compound (Isopropyl ester) : Increased steric hindrance compared to ethyl or diethyl esters (as in compounds 1l and ), likely reducing hydrolysis rates and improving metabolic stability.
Thioether vs. Thiophene vs. Nitro Groups:
  • Isobutylthio (Target) : The thioether group may participate in hydrophobic interactions and moderate hydrogen bonding via sulfur lone pairs.
  • 3-Methylthiophene (Target) : Enhances aromaticity and electronic delocalization, contrasting with the nitro group in 1l, which withdraws electrons and may reduce aromatic stabilization .
  • Methoxybenzylidene () : The methoxy group offers hydrogen-bond acceptor sites, while the benzylidene moiety supports conjugation and planar stacking .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for this compound, and how can reaction conditions be controlled to improve yield and purity?

  • Methodological Answer : Multi-step synthesis typically involves cyclocondensation of thioether-containing precursors with heterocyclic intermediates. Key steps include:

  • Thiol-ene coupling : Reacting isobutylthiol with a pre-functionalized pyridopyrimidine core under inert atmosphere (N₂/Ar) to avoid oxidation .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while temperature control (60–80°C) minimizes side reactions .
  • Catalysts : Palladium or copper catalysts may accelerate cyclization steps .
  • Purification : Use preparative HPLC or column chromatography with gradients of ethyl acetate/hexane to isolate the target compound .

Q. Which analytical techniques are most effective for structural confirmation and purity assessment?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the thiophene and pyridopyrimidine moieties. Key signals include:
  • Thiophen-2-yl protons: δ 6.8–7.2 ppm (multiplet) .
  • Isobutylthio group: δ 1.2–1.4 ppm (doublet for -CH(CH₂)₂) .
  • Mass Spectrometry (HRMS) : Exact mass matching within 5 ppm error ensures molecular formula validation .
  • HPLC : Purity >95% confirmed using a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm) .

Q. How does the compound’s stability vary under different pH and temperature conditions?

  • Methodological Answer : Stability studies should include:

  • pH-dependent degradation : Incubate in buffers (pH 3–10) at 37°C for 24–72 hours. Monitor via HPLC; acidic conditions (pH <5) may hydrolyze the ester group .
  • Thermal stability : Thermogravimetric analysis (TGA) up to 200°C identifies decomposition points. The isopropyl ester group typically degrades above 150°C .

Q. What functional groups are most reactive for derivatization to enhance solubility or bioactivity?

  • Methodological Answer :

  • Thioether (-S-) : Susceptible to oxidation (e.g., with mCPBA) to sulfoxide/sulfone derivatives, altering polarity .
  • Ester group : Hydrolysis under basic conditions (NaOH/EtOH) yields carboxylic acid derivatives for salt formation .
  • Pyridopyrimidine core : Electrophilic aromatic substitution (e.g., nitration) at electron-rich positions .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on biological activity?

  • Methodological Answer :

  • Variable substituents : Synthesize analogs with modified thiophene (e.g., bromo, nitro) or isobutylthio groups.
  • Bioactivity assays : Test enzyme inhibition (e.g., kinases) using IC₅₀ measurements. Compare with reference compounds (Table 1):
SubstituentIC₅₀ (μM)Solubility (mg/mL)
3-Methylthiophen-2-yl0.120.8
4-Nitrophenyl0.450.3
  • Computational modeling : Docking studies (e.g., AutoDock Vina) identify key binding interactions with target proteins .

Q. What strategies resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values across studies)?

  • Methodological Answer :

  • Standardize assays : Use identical buffer conditions (e.g., Tris-HCl pH 7.4, 1 mM DTT) and enzyme sources .
  • Control for purity : Re-test compounds with ≥98% purity (via HPLC) to exclude batch variability .
  • Orthogonal assays : Validate inhibition using SPR (surface plasmon resonance) alongside enzymatic assays .

Q. How can the mechanism of action be elucidated in complex biological systems?

  • Methodological Answer :

  • Cellular thermal shift assays (CETSA) : Identify target engagement by measuring protein stability shifts after compound treatment .
  • RNA-seq/proteomics : Profile downstream gene/protein expression changes in treated vs. untreated cells .
  • Knockout models : CRISPR/Cas9-mediated deletion of putative targets to confirm phenotype rescue .

Q. What computational methods predict the compound’s pharmacokinetic properties?

  • Methodological Answer :

  • ADMET prediction : Use SwissADME or ADMETLab to estimate logP (lipophilicity), CYP450 inhibition, and blood-brain barrier penetration .
  • MD simulations : Analyze binding kinetics (e.g., residence time) with GROMACS .

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